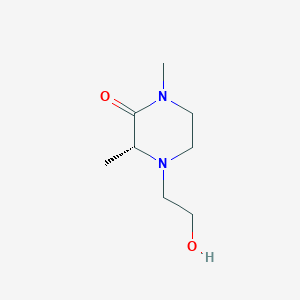
(3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one is a piperazine derivative with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a hydroxyethyl group and two methyl groups attached to a piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic attack of the piperazine nitrogen on the ethylene oxide.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
(3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a scaffold for the development of bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,4-Dimethylpiperazine: Lacks the hydroxyethyl group, making it less versatile in terms of functionalization.
4-(2-Hydroxyethyl)piperazine: Lacks the methyl groups, which can affect its reactivity and binding properties.
1,3-Dimethylpiperazine-2,5-dione: Contains a dione structure, which significantly alters its chemical behavior compared to (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one.
Uniqueness
This compound is unique due to the presence of both the hydroxyethyl group and the two methyl groups on the piperazine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(3R)-4-(2-hydroxyethyl)-1,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-7-8(12)9(2)3-4-10(7)5-6-11/h7,11H,3-6H2,1-2H3/t7-/m1/s1 |
InChIキー |
ZLELDWJQLYTFJY-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1C(=O)N(CCN1CCO)C |
正規SMILES |
CC1C(=O)N(CCN1CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)
![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

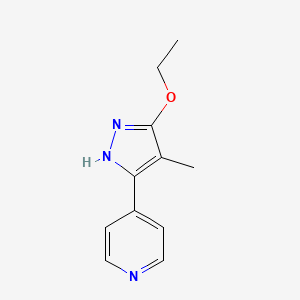
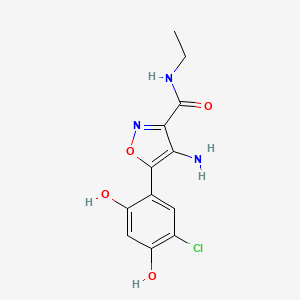
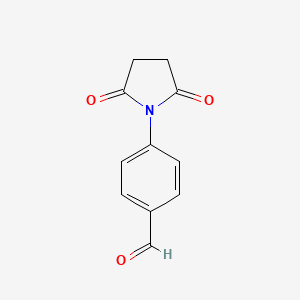
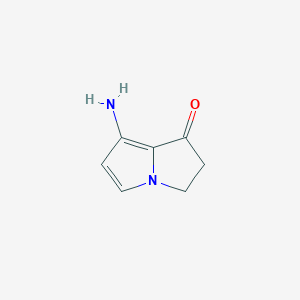
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
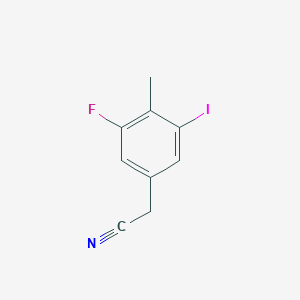
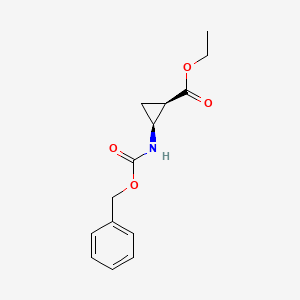
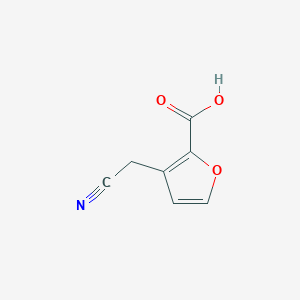
![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
